Meta-Bromine Substitution Confers a Unique Steric Profile: Comparative Molar Refractivity and Predicted Lipophilicity
The meta-bromine substitution of 5-(3-bromophenyl)oxazolidin-2-one occupies a steric and electronic niche that is distinct from ortho- and para-brominated analogs. In SAR analyses of oxazolidinone antibacterials, bromine at the ortho position contributes a molar refractivity (MR) of 8.88 cm³/mol, which has been identified as an optimum steric value for activity; however, this value is position-dependent and the meta configuration is expected to present a different conformational constraint . The calculated XlogP for 5-(3-bromophenyl)oxazolidin-2-one is 1.9 , reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for both in vitro assay compatibility and downstream lead optimization.
| Evidence Dimension | Substituent steric bulk (molar refractivity) and predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 5-(3-Bromophenyl)oxazolidin-2-one: XlogP = 1.9; meta-bromine substitution |
| Comparator Or Baseline | 4-(2-Bromophenyl)oxazolidin-2-one (ortho-bromo): MR = 8.88 cm³/mol; 5-Phenyloxazolidin-2-one: no halogen substituent (MR for H ≈ 1.03 cm³/mol) |
| Quantified Difference | XlogP difference vs. unsubstituted phenyl analog estimated at ~0.5–1.0 log units; steric bulk (MR) for bromine is approximately 8.6-fold greater than hydrogen across all substitution positions. |
| Conditions | Computational prediction (XlogP) from chemical structure; MR values derived from published SAR studies on oxazolidinone analogs |
Why This Matters
The meta-bromine substitution pattern provides a defined lipophilicity and steric fingerprint that directly influences ligand-target fit in ribosomal binding assays and cellular permeability, making this compound a non-interchangeable building block for SAR exploration.
